![molecular formula C16H16N2O3 B15365288 5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 2,4-dimethoxybenzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions starting from suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the 2,4-Dimethoxybenzyloxy Group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrrolo[2,3-b]pyridine core with 2,4-dimethoxybenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution reactions could introduce various functional groups at the benzyloxy position.
Applications De Recherche Scientifique
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,4-Dimethoxyphenyl)-1h-pyrrolo[2,3-b]pyridine: Similar structure but lacks the benzyloxy group.
5-(2,4-Dimethoxybenzyl)-1h-pyrrolo[2,3-b]pyridine: Similar structure but with a different substitution pattern.
Uniqueness
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is unique due to the presence of both the pyrrolo[2,3-b]pyridine core and the 2,4-dimethoxybenzyloxy group, which can impart distinct chemical and biological properties compared to its analogs. This combination of structural features can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H16N2O3 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
5-[(2,4-dimethoxyphenyl)methoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-4-3-12(15(8-13)20-2)10-21-14-7-11-5-6-17-16(11)18-9-14/h3-9H,10H2,1-2H3,(H,17,18) |
Clé InChI |
YEMYPLQLRVTFIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)COC2=CN=C3C(=C2)C=CN3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


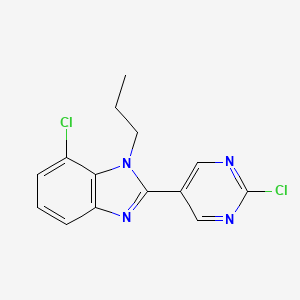
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
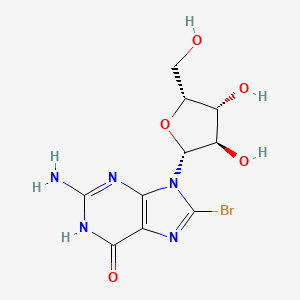
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
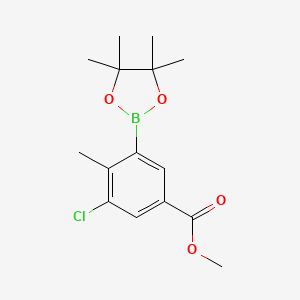

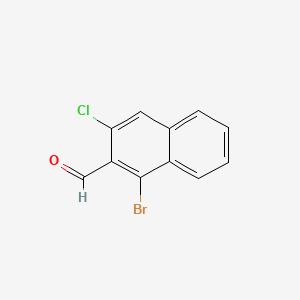
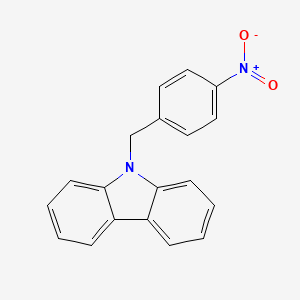
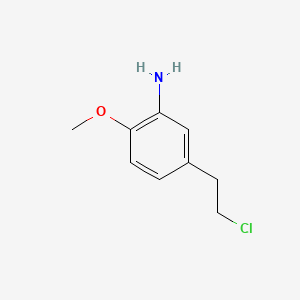
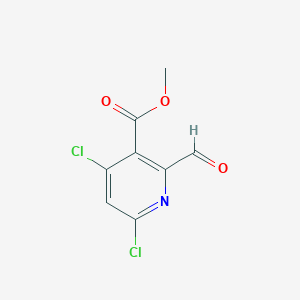
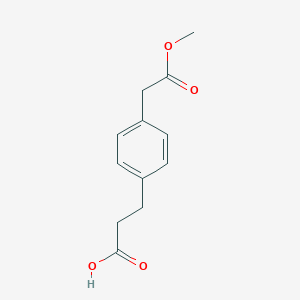
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
